![molecular formula C5H4BrIN2 B3046609 5-Bromo-2-iodo-4-methylpyrimidine CAS No. 1260859-19-5](/img/structure/B3046609.png)
5-Bromo-2-iodo-4-methylpyrimidine
Overview
Description
5-Bromo-2-iodo-4-methylpyrimidine is a chemical compound with the CAS Number: 1260859-19-5 . It has a molecular weight of 298.91 and is typically found in a powder form .
Synthesis Analysis
A simple synthesis of 5-bromo-2-iodopyrimidine has been described in the literature . This involves selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs . This method has been used to efficiently synthesize many substituted pyrimidine compounds .Molecular Structure Analysis
The molecular formula of this compound is C5H4BrIN2 . The InChI Code is 1S/C5H4BrIN2/c1-3-4 (6)2-8-5 (7)9-3/h2H,1H3 .Chemical Reactions Analysis
5-Bromo-2-iodopyrimidine has been used as an intermediate in selective palladium-catalysed cross-coupling reactions . These reactions have been used to synthesize a wide range of substituted pyrimidine compounds .Physical And Chemical Properties Analysis
This compound is a powder . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
SGLT2 Inhibitors: This compound plays a crucial role in the synthesis of SGLT2 (sodium-glucose cotransporter 2) inhibitors. SGLT2 inhibitors are used in the treatment of type 2 diabetes by reducing glucose reabsorption in the kidneys, leading to improved blood sugar control .
Anticancer Agents: The bromine substitution in the pyrimidine ring can enhance the antiproliferative activity of related compounds. Researchers have explored its potential as an anticancer agent, especially against human cancer cell lines. Some analogues exhibit activity comparable to cisplatin, a widely used chemotherapy drug .
Chemical Synthesis and Process Development
- Process Scale-Up : Researchers explore practical and cost-effective methods for synthesizing 5-bromo-2-iodo-4-methylpyrimidine. Efficient large-scale production is essential for industrial applications .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-iodo-4-methylpyrimidine is involved in the process of cell proliferation, specifically in the dedifferentiation of hypocotyl cells . This suggests that the compound may play a role in regulating cell growth and development.
Mode of Action
It has been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to efficiently synthesize many substituted pyrimidine compounds . This suggests that the compound may interact with its targets through a mechanism involving palladium-catalysed cross-coupling reactions.
Result of Action
It has been observed that at higher doses, the compound can inhibit shoot redifferentiation in hypocotyl explants . This suggests that the compound may have a significant impact on cell growth and development.
Safety and Hazards
The safety information for 5-Bromo-2-iodo-4-methylpyrimidine includes several hazard statements: H302, H315, H318, H335 . These correspond to potential dangers if the compound is ingested, comes into contact with skin or eyes, or if its dust is inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 5-Bromo-2-iodo-4-methylpyrimidine are not mentioned in the search results, it’s worth noting that pyrimidines and their derivatives continue to be a focus of research due to their wide range of pharmacological effects . This suggests that this compound could potentially be used in the development of new drugs and therapies .
properties
IUPAC Name |
5-bromo-2-iodo-4-methylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFDSURYRXHTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857676 | |
Record name | 5-Bromo-2-iodo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260859-19-5 | |
Record name | 5-Bromo-2-iodo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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